N-BOC-L-Lysinol
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-6-amino-1-hydroxyhexan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)13-9(8-14)6-4-5-7-12/h9,14H,4-8,12H2,1-3H3,(H,13,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYNSIWLDDOZIQ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of N-Boc-L-Lysinol
For researchers, medicinal chemists, and drug development professionals, the seamless integration of chiral building blocks into synthetic workflows is paramount. N-α-(tert-Butoxycarbonyl)-L-lysinol, a key derivative of the amino acid L-lysine, represents such a crucial intermediate. Its utility in the synthesis of complex molecules, from peptide mimics to pharmaceutical agents, is well-established. However, a fundamental understanding of its solubility profile—the very foundation of its handling, reaction, and purification—is often assumed rather than explicitly detailed.
This guide provides a comprehensive analysis of the solubility of N-Boc-L-Lysinol in common organic solvents. Moving beyond a simple list of solvents, we will explore the molecular underpinnings of its solubility, predict its behavior based on first principles and structural analogy, and provide a robust, field-proven protocol for its experimental determination.
Understanding the Molecule: Physicochemical Drivers of Solubility
This compound (tert-butyl ((S)-1-hydroxy-6-aminohexan-2-yl)carbamate) possesses distinct structural features that dictate its interaction with various solvent environments. Understanding these characteristics is the first step in predicting and controlling its solubility.
-
The Boc Protecting Group: The bulky tert-butoxycarbonyl (Boc) group is a significant lipophilic moiety. It masks the polarity of the α-amino group, reducing its hydrogen-bonding capability and significantly increasing the molecule's affinity for nonpolar environments. This feature is known to enhance the solubility of amino acids and their derivatives in organic solvents.[1][2]
-
The Primary Hydroxyl Group (-CH2OH): The reduction of the parent carboxylic acid to a primary alcohol introduces a potent hydrogen bond donor and acceptor site.[3] This group promotes solubility in polar protic solvents like alcohols.
-
The Terminal Primary Amine (-NH2): The ε-amino group at the terminus of the C4 alkyl chain is a basic, nucleophilic site capable of hydrogen bonding, primarily as a donor.[3]
-
The Alkyl Backbone: The central hexane chain is a nonpolar segment, contributing to the molecule's overall lipophilicity.
The interplay between the lipophilic Boc group and alkyl chain, and the hydrophilic hydroxyl and amine groups, results in an amphiphilic molecule whose solubility is highly dependent on the solvent's properties.
Caption: Molecular features of this compound governing solubility.
Predicted Solubility Profile: A Logic-Based Approach
N-α-Boc-L-lysine is reported to be soluble in dichloromethane (DCM) and dimethyl sulfoxide (DMSO), and slightly soluble to soluble in water and methanol.[4][5][6] The key structural difference is the transformation of a carboxylic acid to a primary alcohol.
-
Impact of the -COOH to -CH₂OH Conversion: The carboxylic acid group in N-α-Boc-L-lysine can exist in a highly polar, ionic carboxylate form, contributing significantly to its solubility in polar solvents like water.[7] By reducing this to a less polar primary alcohol, we fundamentally alter its solubility characteristics.
Consequent Predictions for this compound:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl and amine groups can both donate and accept hydrogen bonds, suggesting good solubility . It may be slightly less soluble than its parent amino acid in highly aqueous solutions but should be readily soluble in lower alcohols.
-
Polar Aprotic Solvents (e.g., DCM, THF, Acetone, DMSO, DMF): The bulky Boc group and the overall decrease in polarity compared to the zwitterionic amino acid should lead to excellent solubility . These solvents are effective at solvating the large organic structure without competing for the strong ionic interactions present in the parent compound.
-
Nonpolar Solvents (e.g., Toluene, Hexanes): The presence of multiple polar, hydrogen-bonding groups (-OH, -NH2, carbamate) suggests low to negligible solubility . The lipophilic character of the Boc group and alkyl chain is insufficient to overcome the energy penalty of disrupting the solvent-solvent interactions in purely nonpolar media.
-
Ethereal Solvents (e.g., Diethyl Ether, MTBE): Solubility is expected to be low to moderate . While more polar than alkanes, these solvents are poor hydrogen bond acceptors and cannot effectively solvate the -OH and -NH2 groups.
-
Water: Solubility is predicted to be sparingly soluble to low . The removal of the highly polar carboxylic acid group significantly reduces its hydrophilicity compared to N-α-Boc-L-lysine.[8]
This predictive framework allows a researcher to make informed initial solvent choices, saving time and material.
Data Summary: A Qualitative Guide
The following table summarizes the predicted solubility of this compound based on the structural analysis and comparison with its amino acid analog. This serves as a practical starting point for laboratory work.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with -OH and -NH2 groups. |
| Water | Low / Sparingly Soluble | Loss of zwitterionic character compared to parent amino acid. | |
| Isopropanol | Moderate to High | Good balance of polarity and alkyl character. | |
| Polar Aprotic | Dichloromethane (DCM) | High | Effective solvation of the overall molecule. |
| Dimethylformamide (DMF) | Very High | Strong dipole moment effectively solvates polar groups. | |
| Dimethyl Sulfoxide (DMSO) | Very High | Excellent solvent for polar and amphiphilic molecules. | |
| Tetrahydrofuran (THF) | High | Good general-purpose solvent for protected amino alcohols. | |
| Ethyl Acetate | Moderate | Less polar than ketones, but can accept H-bonds. | |
| Nonpolar | Toluene, Hexanes | Very Low / Insoluble | Insufficient polarity to solvate the hydrophilic groups. |
A Self-Validating System: Experimental Protocol for Quantitative Solubility Determination
When precise solubility data is critical for tasks like process scale-up, crystallization, or formulation, experimental determination is necessary. The following gravimetric method provides a robust and reliable workflow.
Objective: To determine the solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity, >98%)
-
Solvent of choice (anhydrous grade)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Calibrated positive displacement micropipette
-
Pre-weighed vials (tared)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess of this compound to a known volume of the solvent in a sealed vial. "Excess" means undissolved solid is clearly visible.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a minimum of 24 hours to ensure the solution reaches saturation. The system is at equilibrium when the concentration of the solute in the solution is constant.
-
-
Phase Separation:
-
After equilibration, allow the vial to sit undisturbed at the same temperature for 1-2 hours to let the excess solid settle.
-
For finer suspensions, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the undissolved solid. This step is critical to avoid transferring solid particles.
-
-
Sample Collection:
-
Carefully draw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated micropipette.
-
To ensure no particulate matter is transferred, it is best practice to pass the supernatant through a syringe filter directly into a pre-weighed (tared) vial.
-
-
Solvent Evaporation:
-
Place the vial with the supernatant in a vacuum oven or use a rotary evaporator to gently remove the solvent completely. Ensure the temperature is kept low to prevent degradation of the solute.
-
Dry the vial to a constant weight.
-
-
Calculation:
-
Measure the final weight of the vial containing the dried solute.
-
Calculate the mass of the dissolved this compound by subtracting the initial tare weight of the vial.
-
The solubility is expressed as mass per volume (e.g., mg/mL).
Solubility (mg/mL) = (Mass of dried solute (mg)) / (Volume of supernatant taken (mL))
-
Caption: Workflow for gravimetric determination of solubility.
References
-
Thermo Fisher Scientific. (n.d.). Nalpha-Boc-L-lysine, 97%. Retrieved February 4, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring Advanced Chemical Synthesis with N-alpha-Boc-L-lysine. Retrieved February 4, 2026, from [Link]
-
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 264-272. [Link]
-
Needham, T. E. (1971). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, DigitalCommons@URI. Retrieved February 4, 2026, from [Link]
- Hoffmann, M., et al. (2001). Preparation of amino-protected lysine derivatives. Google Patents (WO2001027074A1).
-
Ottokemi. (n.d.). Boc-l-lysine, 99% 13734-28-6 India. Retrieved February 4, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Lysine. Retrieved February 4, 2026, from [Link]
-
Needham, T. E., Jr. (1971). The Solubility of Amino Acids in Various Solvent Systems. [Doctoral dissertation, University of Rhode Island]. DigitalCommons@URI. [Link]
-
PubChem. (n.d.). tert-Butyl N-(6-hydroxyhexyl)carbamate. Retrieved February 4, 2026, from [Link]
-
van der Wielen, L. A. M., et al. (2017). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. [Link]
-
PubChem. (n.d.). tert-butyl N-(1-hydroxypropan-2-yl)carbamate. Retrieved February 4, 2026, from [Link]
-
Ashenhurst, J. (2010, October 6). Functional Groups In Organic Chemistry. Master Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). tert-butyl N-(6-methoxyhexan-2-yl)carbamate. Retrieved February 4, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CAS 13734-28-6: α-tert-Butoxycarbonyl-L-lysine [cymitquimica.com]
- 5. Nalpha-Boc-L-lysine, 97% 100g [fishersci.fi]
- 6. Boc-l-lysine, 99% 13734-28-6 India [ottokemi.com]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. Page loading... [wap.guidechem.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of Peptide Aldehydes Using N-Boc-L-Lysinol
Abstract & Strategic Overview
Peptide aldehydes are a critical class of transition-state analog inhibitors used extensively in drug discovery to target serine and cysteine proteases (e.g., Proteasome 20S, Calpain, SARS-CoV-2 Mpro). The electrophilic aldehyde moiety forms a reversible covalent hemiacetal or hemithioacetal adduct with the active site nucleophile, mimicking the tetrahedral transition state of peptide bond hydrolysis.
This guide details the synthesis of Lysine-containing peptide aldehydes starting from N-Boc-L-Lysinol . While traditional methods involve the reduction of Weinreb amides or esters, those routes often suffer from racemization at the C-terminal
Core Advantages of this Protocol
-
Chiral Retention: Avoids strong hydride reducing agents (e.g., LiAlH4, DIBAL) on the final peptide, preventing epimerization.
-
Modularity: Allows for the convergent coupling of complex peptide fragments to the Lysinol "warhead."
-
Scalability: The Dess-Martin oxidation is robust and scalable from milligram to gram quantities.
Mechanism of Action: Why Peptide Aldehydes?
To understand the synthesis, one must appreciate the target interaction. The aldehyde is not merely a functional group; it is a "warhead."
Interaction Pathway
-
Recognition: The peptide backbone (P1, P2, P3 residues) binds to the protease specificity pockets (S1, S2, S3).
-
Attack: The catalytic nucleophile (Ser-OH or Cys-SH) attacks the carbonyl carbon of the aldehyde.
-
Inhibition: A stable tetrahedral intermediate forms. Unlike a peptide bond, this intermediate cannot collapse to release a leaving group, effectively locking the enzyme.
Figure 1: Mechanism of protease inhibition by peptide aldehydes. The aldehyde warhead traps the enzyme in a transition-state mimic.
Materials & Precursor Preparation[1][2][3][4][5]
Starting Material: this compound[1]
-
Chemical Name: tert-butyl (S)-(1-hydroxy-6-aminohexan-2-yl)carbamate
-
Function: Provides the Lysine side chain and the pre-reduced C-terminal alcohol.
Critical Pre-synthesis Consideration: Side Chain Orthogonality
Commercial this compound typically protects the
Recommended Protection Strategy: Use the Benzyloxycarbonyl (Cbz/Z) group for the side chain. It is stable to the TFA conditions used to remove the N-Boc group, allowing for selective N-terminal extension.
Pre-Step:
-Amine Protection
-
Dissolve this compound (1.0 eq) in THF/H2O (1:1).
-
Add NaHCO3 (2.0 eq) followed by Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide, 1.1 eq).
-
Stir at RT for 4 hours.
-
Workup: Acidify to pH 3, extract with EtOAc, dry over MgSO4.
-
Product: N-
-Boc-N- -Cbz-L-Lysinol.
Experimental Protocols
Protocol A: Peptide Assembly (Fragment Condensation)
This phase couples the protected Lysinol to the desired peptide chain (e.g., Boc-Leu-Leu-OH).
Reagents:
-
N-
-Boc-N- -Cbz-L-Lysinol (prepared above) -
TFA (Trifluoroacetic acid) / DCM (Dichloromethane)
-
Coupling Reagent: HATU or HBTU
-
Base: DIPEA (Diisopropylethylamine)
-
Peptide Acid Fragment (e.g., Boc-Leu-Leu-OH)
Step-by-Step:
-
N-Boc Deprotection:
-
Dissolve N-
-Boc-N- -Cbz-L-Lysinol in 20% TFA/DCM (v/v). -
Stir for 30 min at RT. Monitor by TLC (disappearance of SM).
-
Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: H-Lys(Z)-ol
TFA salt.
-
-
Coupling:
-
Dissolve the Peptide Acid (1.1 eq) and HATU (1.1 eq) in dry DMF.
-
Add DIPEA (3.0 eq) to activate the acid (activate for 2 min).
-
Add the H-Lys(Z)-ol
TFA salt (1.0 eq) dissolved in minimal DMF. -
Adjust pH to ~8 with DIPEA if necessary.
-
Stir at RT for 2–4 hours.
-
-
Workup:
-
Dilute with EtOAc. Wash sequentially with 1N HCl, sat. NaHCO3, and brine.
-
Dry over Na2SO4 and concentrate.
-
Intermediate:Peptide-Lys(Z)-ol (Peptide Alcohol).
-
Protocol B: Oxidation (The Critical Step)
This step converts the C-terminal alcohol to the aldehyde using Dess-Martin Periodinane (DMP).[2] This method is preferred over Swern oxidation for late-stage peptides due to milder conditions and lack of foul-smelling byproducts.
Reagents:
-
Peptide-Lys(Z)-ol (from Protocol A)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Solvent: Dry DCM (Dichloromethane)
-
Water scavenger: NaHCO3 (solid) (optional, buffers the reaction)
Step-by-Step:
-
Preparation: Dissolve the Peptide Alcohol (1.0 eq) in dry DCM (concentration ~0.1 M).
-
Oxidation: Add DMP (1.5 eq) in a single portion.
-
Reaction: Stir at Room Temperature.
-
Time: Typically 1–2 hours.
-
Monitoring: TLC or LC-MS. Look for the -2 Da mass shift (Alcohol
Aldehyde).
-
-
Quenching (Critical):
-
Add a solution of sat. Na2S2O3 (Sodium thiosulfate) and sat. NaHCO3 (1:1 ratio).
-
Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
-
-
Isolation:
-
Extract with DCM. Wash with brine.
-
Dry over MgSO4 and concentrate immediately.
-
Note: Aldehydes are unstable. Proceed to purification or storage at -20°C immediately.
-
Protocol C: Purification & QC
Method: Reversed-Phase HPLC (RP-HPLC) Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge). Mobile Phase:
-
A: Water + 0.1% TFA
-
B: Acetonitrile (ACN) + 0.1% TFA
The "Hydrate" Phenomenon (Expert Insight): Peptide aldehydes exist in equilibrium with their gem-diol (hydrate) forms in aqueous acidic media (HPLC buffers).
-
Observation: You may see peak broadening or peak splitting (two peaks for the same compound) on the chromatogram.
-
Verification: Collect both peaks. Lyophilization usually collapses the hydrate back to the aldehyde (or a hemiacetal form). Re-injecting the isolated peak often reproduces the split, confirming equilibrium.
Workflow Visualization
The following diagram illustrates the convergent synthesis pathway, highlighting the orthogonality of the protecting groups.
Figure 2: Synthetic workflow for generating Lysine-based peptide aldehydes via the alcohol oxidation route.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Oxidation | Alcohol is sterically hindered or DMP is old. | Ensure DMP is fresh (white solid, not yellow). Add 1 eq of water to the DMP reaction (accelerates mechanism) or switch to IBX in DMSO. |
| Racemization | Base exposure after oxidation. | Aldehydes have acidic |
| Broad HPLC Peak | Hydrate formation. | This is normal. Use a steeper gradient. Confirm mass via ESI-MS (M+H and M+H+18). |
| Side Chain Deprotection | Incompatible protecting groups. | Ensure the side chain (Z/Cbz) is stable to the N-term deprotection (TFA). Do not use Boc for both positions. |
References
-
Dess-Martin Oxidation Protocol
-
Dess, D. B., & Martin, J. C. (1983).[5] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry.
-
-
Peptide Aldehyde Synthesis Review
-
Fehrentz, J. A., et al. (2007).[6] Synthesis of peptide aldehydes. Journal of Peptide Science.
-
-
Protease Inhibition Mechanism (SARS-CoV-2 Mpro)
- Zhang, L., et al. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved -ketoamide inhibitors. Science.
-
Racemization Studies
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. hplc.eu [hplc.eu]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing racemization during N-Boc-L-Lysine reduction
Welcome to the technical support center for the stereoselective reduction of N-α-Boc-L-lysine to N-α-Boc-L-lysinol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this critical transformation while preserving the chiral integrity of the starting material.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Q1: I'm observing significant racemization in my Boc-Lysinol product. What are the primary causes?
A1: Significant racemization during the reduction of N-protected amino acids is almost always linked to the activation of the carboxylic acid group prior to reduction. The primary mechanism involves the formation of an oxazol-5(4H)-one intermediate.[1][2][3]
Causality Explained:
-
Activation: To reduce a carboxylic acid with a mild reducing agent like sodium borohydride (NaBH₄), the hydroxyl group of the carboxylate must first be converted into a better leaving group. This is typically done by forming a mixed anhydride (e.g., with isobutyl chloroformate) or another activated species.[4][5]
-
Oxazolone Formation: The carbonyl oxygen of the N-Boc protecting group can act as an intramolecular nucleophile, attacking the activated carboxyl carbon. This cyclization reaction forms a planar, achiral oxazolone intermediate.[3]
-
Loss of Chirality: The α-proton (the hydrogen on the chiral carbon) of this oxazolone is highly acidic and can be easily removed by a base present in the reaction mixture (e.g., the tertiary amine used for anhydride formation).[1] This deprotonation-reprotonation sequence scrambles the stereocenter, leading to a racemic mixture.[6]
-
Reduction of Racemic Intermediate: The reducing agent then attacks the racemic oxazolone or the ring-opened achiral activated species, yielding a racemic amino alcohol product.
Fortunately, the urethane-type protection of the Boc group significantly slows down the rate of oxazolone formation compared to amide-based protecting groups (like benzoyl), but it does not eliminate the risk, especially under non-optimized conditions.[3][7]
Visualizing the Racemization Pathway
Caption: Mechanism of racemization via oxazolone formation.
Q2: Which reduction method is least prone to racemization for N-Boc-L-Lysine?
A2: The choice of reduction method is critical for maintaining enantiomeric purity. While several methods exist, some are inherently safer than others regarding racemization.
-
Method 1: Borane Reduction (Recommended): Direct reduction using borane complexes like Borane-THF (BH₃•THF) or Borane-Dimethyl Sulfide (BH₃•SMe₂) is often the most reliable method for preventing racemization.[8] Boranes can reduce carboxylic acids directly without the need for a separate activation step that can induce oxazolone formation. The reaction proceeds under mild conditions and is generally high-yielding.
-
Method 2: CDI Activation / NaBH₄ Reduction: Activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by reduction with NaBH₄ is a highly effective one-pot method.[4] This procedure has been shown to produce amino alcohols with excellent yields and minimal to no racemization (>99% ee).[4] The key advantages are the short reaction times and mild conditions.[4]
-
Method 3: Mixed Anhydride / NaBH₄ Reduction (Use with Caution): This is a classic method but is highly susceptible to racemization if not performed under strictly controlled conditions.[5][9] Key parameters to control are:
-
Temperature: The activation and reduction must be performed at low temperatures (e.g., -15 °C to 0 °C) to suppress the rate of oxazolone formation.
-
Base: Use a sterically hindered, weaker base like N-methylmorpholine (NMM) instead of stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[1]
-
Comparison of Reduction Methods
| Method | Reagents | Temperature | Racemization Risk | Key Advantages | Key Disadvantages |
| Borane Reduction | BH₃•THF or BH₃•SMe₂ | 0 °C to RT | Very Low | No activation needed; high yields.[8] | Borane reagents are toxic and require careful handling.[10] |
| CDI Activation | 1. CDI in THF2. NaBH₄ in H₂O | 0 °C to RT | Very Low | Fast, one-pot, excellent ee (>99%).[4] | CDI is moisture-sensitive. |
| Mixed Anhydride | 1. Isobutyl chloroformate, NMM2. NaBH₄ | -15 °C to 0 °C | High | Inexpensive and common reagents. | Highly sensitive to temperature and base choice.[1][9] |
Q3: My reduction is incomplete or very slow. What should I check?
A3: Incomplete reduction can stem from several factors related to reagents, reaction setup, and the activation step. Follow this troubleshooting workflow to identify the issue.
Troubleshooting Workflow for Incomplete Reduction
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. peptide.com [peptide.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benthamopen.com [benthamopen.com]
- 5. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimization of N-Boc-L-Lysinol Synthesis
Topic: Improving yield of N-Boc-L-Lysinol synthesis from N-Boc-L-Lysine. Audience: Organic Chemists, Process Development Scientists. Scope: Reduction of carboxylic acid to primary alcohol while preserving carbamate protection (Boc) and stereochemistry (L-isomer).
Introduction: The "Boron Trap" in Amino Acid Reduction
Welcome to the technical support center for amino acid reduction. If you are experiencing low yields (20–50%) when reducing N-Boc-L-Lysine to this compound, you are likely falling victim to the Boron-Amine Complex Stability .
Unlike simple carboxylic acids, amino acids form stable chelated complexes with borane. Standard aqueous workups often fail to break these bonds, causing your product to remain trapped in the aqueous phase or discarded as "sticky emulsions." This guide prioritizes the McKennon-Meyers Protocol (Borane-DMS) as the Gold Standard, with the Mixed Anhydride Method as a reliable alternative.
Module 1: The Gold Standard Protocol (Borane-DMS)
Recommendation: Use this method for highest enantiomeric excess (>99% ee) and chemoselectivity.
The Mechanism & Logic
Borane (BH₃) is electrophilic. It reduces the carboxylic acid by first coordinating to the carbonyl oxygen. Crucially, it reduces carboxylic acids faster than carbamates (Boc) or amides.
-
The Trap: After reduction, the resulting amino alcohol forms a strong Lewis acid-base adduct with the boron byproducts.
-
The Fix: You must perform a rigorous "complex-breaking" step (oxidative or thermal) to release the free alcohol.
Optimized Workflow
Reagents:
-
Substrate: N-
-Boc-L-Lysine (Side chain protection recommended, e.g., N- -Cbz or N- -Boc). -
Reductant: Borane-Dimethyl Sulfide (BH₃[1][2]·DMS) (2.0–3.0 equivalents).
-
Solvent: Anhydrous THF.
Step-by-Step Protocol:
-
Activation (0°C): Dissolve N-Boc-Lysine in anhydrous THF (5–10 mL/g) under Nitrogen/Argon. Cool to 0°C.[2]
-
Addition (Controlled): Add BH₃·DMS dropwise.
-
Why: Exothermic H₂ release. Maintain T < 5°C to prevent Boc cleavage.
-
-
Reaction (RT): Warm to Room Temperature (RT) and stir until TLC indicates consumption of acid (typically 3–5 hours).
-
The Critical Quench (The "Yield Maker"):
-
Cool to 0°C.[2]
-
Add Methanol carefully until gas evolution ceases (destroys excess hydride).
-
MANDATORY COMPLEX BREAKING:
-
-
Extraction: Dilute with EtOAc. Wash with 10% Citric Acid (to remove inorganic salts) and Brine.
Workflow Visualization
Caption: Figure 1. The Borane-DMS reduction pathway highlighting the critical complex-breaking step required to release the product.
Module 2: Troubleshooting Dashboard
Use this matrix to diagnose low yields.
| Symptom | Probable Cause | Corrective Action |
| Yield < 40% | Boron-Amine complex was not broken. Product is in aqueous waste or stuck as gum. | Do not discard aqueous layer. Treat with 30% H₂O₂/NaOH or reflux with MeOH to release the product, then re-extract. |
| Loss of Boc Group | Reaction temperature too high or quench was too acidic. | Keep addition at 0°C. Use Citric Acid (mild) instead of HCl for workup. |
| Racemization | Heat generation during BH₃ addition. | Slow down addition rate. Ensure internal temp < 5°C during hydride addition. |
| Emulsion in Workup | Boron salts acting as surfactants. | Use the Oxidative Workup (NaOH/H₂O₂) described in Module 1. This converts sticky boranes into water-soluble borates. |
| Product is an Oil | Residual solvent or impurities. | Lysinol derivatives are often oils. Co-evaporate with Ether/Hexane to induce solidification or dry under high vacuum for >12h. |
Module 3: The Alternative Route (Mixed Anhydride)
Recommendation: Use this if you lack anhydrous handling facilities or if BH₃ is unavailable.
Concept: Convert the carboxylic acid to a highly reactive mixed anhydride, then reduce in situ with Sodium Borohydride (NaBH₄).
Protocol:
-
Activation: Dissolve N-Boc-Lysine and N-Methylmorpholine (NMM, 1.1 eq) in THF/DME at -15°C .
-
Anhydride Formation: Add Isobutyl Chloroformate (IBCF, 1.1 eq). Stir 5 mins.
-
Note: A white precipitate (NMM·HCl) will form. Do not filter.
-
-
Reduction: Add NaBH₄ (3.0 eq) dissolved in water (or MeOH) in one portion.
-
Caution: Vigorous gas evolution.
-
-
Workup: Quench with 1N HCl (carefully) or Citric Acid. Extract with EtOAc.[2][3][4]
Decision Tree: Which Method?
Caption: Figure 2. Selection guide based on purity requirements and lab capabilities.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Lithium Aluminum Hydride (LiAlH₄)? A: Avoid if possible. LiAlH₄ is a non-selective, harsh reductant. It frequently attacks the carbamate (Boc) group, leading to N-methylated byproducts or complete deprotection. If you must use it, perform the reaction at -78°C, but yield will likely be lower than the Borane method.
Q: My product is water-soluble. How do I extract it? A: Lysinol is polar.[3] If standard EtOAc extraction fails:
-
Saturate the aqueous phase with NaCl (Salting out).
-
Use n-Butanol or IPA/CHCl₃ (1:3) for extraction.
-
Alternatively, skip aqueous workup: Quench with MeOH, concentrate, and purify directly via flash chromatography (DCM/MeOH gradients).
Q: Does the side chain protection matter?
A: Yes. If you use N-
References
-
McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993 , 58, 3568–3571.
- Core citation for the Borane-DMS protocol and oxid
-
Rodriguez, M.; Llinares, M.; Doulut, S.; Heitz, A.; Martinez, J. "A facile and mild procedure for the preparation of amino alcohols from amino acids." Tetrahedron Letters, 1991 , 32, 923–926.
- Core citation for the Mixed Anhydride (IBCF/NaBH4) method.
-
Abaskharon, R. M.; Gai, Y. "Troubleshooting Borane Workups." Rochester University Chemistry Guide.
- General reference for handling boron emulsions.
Sources
Handling hygroscopic nature of N-Boc-L-Lysinol derivatives
Welcome to the technical support center for N-Boc-L-Lysinol and its derivatives. As key building blocks in peptide synthesis, drug discovery, and the development of novel biomaterials, the integrity of these reagents is paramount.[1][2][3] A primary challenge researchers face is their hygroscopic nature—the tendency to readily absorb moisture from the atmosphere.[4]
This guide is designed to provide you with expert, field-proven insights to mitigate the challenges associated with hygroscopicity. We will move beyond simple instructions to explain the underlying principles, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What does it mean for an this compound derivative to be "hygroscopic"?
A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[5] For this compound derivatives, which are often amorphous or crystalline solids, this means they will actively pull moisture from the air. This can cause the material to change physically (e.g., clumping, turning into a syrup) and chemically, impacting its performance in reactions.[4] Some derivatives are explicitly identified as hygroscopic solids upon manufacturing.[6]
Q2: Why are these compounds hygroscopic?
A: The hygroscopicity of this compound derivatives stems from their molecular structure. They contain polar functional groups, such as hydroxyl (-OH) and the carbamate group of the Boc moiety, which can form hydrogen bonds with water molecules. This interaction is strong enough to draw water from the atmosphere into the solid's matrix.
Q3: What are the direct consequences of moisture absorption in my experiments?
A: Ignoring the hygroscopic nature of these reagents can lead to several critical experimental failures:
-
Inaccurate Stoichiometry: When you weigh a hygroscopic compound, you are weighing the compound plus an unknown amount of water.[7] This leads to a lower molar amount of your reagent than calculated, affecting reaction stoichiometry and limiting yields.
-
Reaction Failure: Many organic reactions, particularly coupling reactions where this compound derivatives are used, are moisture-sensitive. Water can hydrolyze starting materials, deactivate catalysts, or participate in unwanted side reactions.[8][9]
-
Degradation: Over time, the presence of water can lead to the slow hydrolysis of the Boc protecting group, especially under slightly acidic or basic conditions, compromising the purity of the reagent.[10]
-
Physical Handling Issues: Compounds that have absorbed significant moisture can become sticky, oily, or clump together, making them difficult to handle and weigh accurately.[4]
Q4: How can I determine the water content of my this compound derivative?
A: The gold standard for accurately determining water content in organic materials is Karl Fischer Titration (KFT) .[11][12] This method is highly selective for water and can provide precise quantification. For a less precise but simpler qualitative assessment, Thermogravimetric Analysis (TGA) can show a mass loss step corresponding to water evaporation.[13]
Troubleshooting Guide
Issue 1: My balance reading is unstable and continuously increasing while weighing the reagent.
-
Probable Cause: This is the classic sign of a hygroscopic substance absorbing atmospheric moisture in real-time.[14] The longer the compound is on the balance pan, the more water it absorbs, and the higher the weight reading drifts.
-
Solution:
-
Minimize Exposure: Work quickly and efficiently. Have all necessary tools (spatulas, weighing paper, receiving flask) ready before opening the reagent container.[4]
-
Use a Controlled Environment: If possible, perform weighing inside a glove box with an inert atmosphere (Nitrogen or Argon). This is the most reliable method.[15]
-
Use a Weighing Vessel: Weigh the compound in a tared, sealed vial rather than on open weighing paper. Add the compound to the vial, cap it immediately, and then record the weight. This contains the compound and prevents further moisture uptake during measurement.
-
Work in a Low-Humidity Room: If a glove box is unavailable, use a room with controlled low humidity. Placing a desiccant inside the balance chamber can also help create a localized dry environment.[13]
-
Issue 2: My reaction yield is low or inconsistent, even with precise weighing.
-
Probable Cause: The reagent has likely absorbed a significant amount of water prior to your experiment, compromising its stated purity and molar mass. The introduced water may also be interfering with the reaction chemistry.
-
Solution Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Issue 3: The solid reagent appears clumpy, discolored, or has become a thick oil.
-
Probable Cause: Severe moisture absorption. The physical state change indicates the material may be partially or fully deliquescent (dissolved in the absorbed water). Discoloration could suggest chemical degradation.
-
Solution:
-
Assess Viability: If the material is only clumpy, it can likely be salvaged by drying. If it has become a discolored oil, its purity is highly suspect, and it is often best to discard it to avoid compromising your research.
-
Drying Procedure: Break up any large clumps with a spatula. Place the material in a suitable flask or dish and dry it in a vacuum oven at a mild temperature (e.g., 30-40 °C) for several hours.[9] Alternatively, place it in a desiccator under high vacuum with a strong desiccant like phosphorus pentoxide (P₂O₅) for 24-48 hours.
-
Re-evaluation: After drying, the material should return to a free-flowing solid. However, you should still consider its purity compromised and, if the experiment is critical, use a fresh, unopened bottle of the reagent.
-
Core Experimental Protocols & Data
Data Presentation: Storage & Drying
Table 1: Recommended Storage Conditions for Hygroscopic Compounds
| Storage Method | Environment | Best For | Key Considerations |
| Sealed Manufacturer's Bottle | Ambient, dry location | Short-term storage of new reagents | Wrap the cap seal with Parafilm for an extra barrier.[16] |
| Desiccator | Dry atmosphere (Silica gel, P₂O₅) | Routine bench-top storage after opening | Ensure desiccant is active (e.g., blue silica gel). Regenerate or replace when color changes. |
| Glove Box | Inert atmosphere (N₂ or Ar) | Highly moisture-sensitive derivatives and for all handling/weighing | The gold standard for preventing moisture contamination.[15] |
| Freezer (-20 °C) | Low temperature | Long-term storage | CRITICAL: Always allow the container to warm to room temperature completely before opening to prevent condensation on the cold solid. |
Table 2: Comparison of Drying Methods for Hygroscopic Reagents
| Method | Temperature | Pressure | Desiccant | Speed | Efficacy | Notes |
| Vacuum Oven | 30-50 °C | High Vacuum | None | Fast (Hours) | High | Risk of thermal degradation for sensitive compounds. |
| Vacuum Desiccator | Ambient | High Vacuum | P₂O₅, Drierite® | Slow (24-48h) | Very High | Safe for thermally sensitive compounds. P₂O₅ is a superior but hazardous desiccant. |
| Nitrogen Purge | Ambient | Slight Positive | None | Moderate | Moderate | Good for maintaining a dry state, less effective for removing bulk water. |
Protocol 1: Standard Operating Procedure for Handling & Weighing
This protocol outlines the essential steps from receiving the reagent to its use in a reaction, minimizing moisture exposure.
Caption: Workflow for handling hygroscopic this compound derivatives.
Step-by-Step Methodology:
-
Equilibration: Before opening, allow the reagent container to warm to ambient laboratory temperature for at least 1-2 hours. This prevents atmospheric moisture from condensing onto the cold powder.
-
Inert Atmosphere Transfer: Transfer the required amount of reagent from the main container to a smaller, tared vial inside a glove box or under a positive pressure of inert gas (nitrogen or argon).
-
Rapid Weighing: If a glove box is not available, open the container for the shortest possible time. Use a clean, dry spatula to quickly transfer an approximate amount to a tared weighing vessel (a small flask or vial with a cap is ideal). Immediately seal both the main container and the weighing vessel.
-
Accurate Measurement: Record the weight of the sealed weighing vessel. The difference from the tare weight is the mass of your reagent.
-
Dissolution: Immediately dissolve the weighed solid in a verified anhydrous solvent under an inert atmosphere to create a stock solution. This solution is generally more stable and easier to handle than the solid.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
ChemBK. (2024). Ne-Boc-L-Lysine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. PMC. Retrieved from [Link]
-
USGS Publications Warehouse. (n.d.). METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2017). Influence of organic compound functionality on aerosol hygroscopicity: dicarboxylic acids, alkyl-substituents. Retrieved from [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
ResearchGate. (2022). Environmentally Conscious In-Water Peptide Synthesis Using Boc Strategy. Retrieved from [Link]
-
NPL Publications. (n.d.). Measurement Good Practice Guide No. 70 Weighing in the Pharmaceutical Industry. Retrieved from [Link]
- Google Patents. (n.d.). CN101003598A - Method for preparing hygroscopic material of organic macromolecule.
-
AZoM. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]
-
Reddit. (2019). The most fundamental of fundamentals - How do you weigh your stuff? Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. NIH. Retrieved from [Link]
-
ResearchGate. (2023). Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Advanced Chemical Synthesis with N-alpha-Boc-L-lysine. Retrieved from [Link]
-
Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for determination of moisture content in any organic compound and how they affect the properties of organic compound? Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of N-Boc-L-Lysinol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and chiral chemistry, N-α-(tert-butoxycarbonyl)-L-lysinol stands out as a pivotal building block. Its bifunctional nature, possessing both a protected amine and a primary alcohol, makes it a versatile intermediate for the synthesis of complex molecules, including peptide mimics, ligands for asymmetric catalysis, and various active pharmaceutical ingredients. Rigorous structural verification of such intermediates is not merely a procedural step but the foundation of reproducible and reliable downstream science. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the undisputed cornerstone for unambiguous structure elucidation in solution.
This guide provides an in-depth analysis of the ¹H NMR spectrum of N-Boc-L-Lysinol. Moving beyond a simple recitation of peaks, we will dissect the spectrum with the mindset of a seasoned application scientist, explaining the causal relationships between the molecule's structure and its spectral output. We will compare its signature to that of relevant alternatives and provide a robust experimental framework to ensure the acquisition of high-fidelity data.
Section 1: The Anatomy of the this compound Spectrum
To interpret the spectrum, one must first understand the molecule's structure and the distinct chemical environments of its protons. Each unique proton or group of equivalent protons will give rise to a specific signal, characterized by its chemical shift (δ), integration (area), and multiplicity (splitting pattern).
Below is the structure of this compound with protons labeled for discussion.
Caption: Structure of this compound with key protons labeled.
Expected ¹H NMR Data and Interpretation
The following table summarizes the anticipated signals for this compound in a common deuterated solvent like Chloroform-d (CDCl₃). The exact chemical shifts can vary with solvent and concentration, but the relative positions and patterns are highly conserved.
Table 1: Predicted ¹H NMR Peak Assignments for this compound in CDCl₃
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| Boc-H | ~1.44 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons, resulting in a sharp, intense singlet. This is a hallmark signal for Boc-protected compounds.[1] |
| Hγ, Hδ | ~1.45 - 1.60 | Multiplet (m) | 4H | These methylene protons are part of the aliphatic backbone, relatively far from electronegative groups, placing them in the standard alkyl region. They are coupled to multiple neighboring protons, resulting in a complex, overlapping multiplet. |
| Hβ | ~1.65 - 1.80 | Multiplet (m) | 2H | The β-protons are slightly downfield from γ and δ due to proximity to the chiral center and deshielding groups at the α-carbon. |
| Hε | ~2.70 | Triplet (t) or Multiplet (m) | 2H | These protons are adjacent to the terminal, unprotected primary amine (a weak electron-withdrawing group), shifting them significantly downfield compared to other methylene groups. They are split by the two δ-protons. |
| H(term) | ~3.35 & ~3.60 | Doublet of doublets (dd) | 2H | These two protons on the carbon bearing the hydroxyl group are diastereotopic (chemically non-equivalent) due to the adjacent chiral center (Cα). They are coupled to each other (geminal coupling) and to Hα (vicinal coupling), resulting in two separate signals, each appearing as a doublet of doublets. They are deshielded by the adjacent oxygen atom. |
| Hα | ~3.75 | Multiplet (m) | 1H | This methine proton is deshielded by both the adjacent N-Boc group and the CH₂OH group, placing it significantly downfield. It is coupled to the two Hβ protons and the two H(term) protons, leading to a complex multiplet. |
| NH (Amide) | ~4.8 - 5.2 | Broad singlet (br s) | 1H | The amide proton's chemical shift is variable and concentration-dependent. It often appears as a broad signal due to moderate-rate chemical exchange and quadrupole broadening from the adjacent ¹⁴N nucleus. |
| OH (Alcohol) | Variable | Broad singlet (br s) | 1H | The hydroxyl proton is exchangeable, and its chemical shift is highly dependent on solvent, concentration, and temperature.[2] It is often a broad singlet and can be confirmed by a D₂O shake experiment, which causes the peak to disappear. |
| NH₂ (Amine) | Variable | Broad singlet (br s) | 2H | Similar to the OH proton, the terminal amine protons are exchangeable, resulting in a broad signal with a variable chemical shift. This signal will also disappear upon a D₂O shake. |
Section 2: Comparative Spectral Analysis
The true power of NMR analysis lies in comparison. By contrasting the spectrum of this compound with structurally related compounds, we can gain deeper confidence in our assignments and understand the specific spectral contributions of each functional group.
This compound vs. Unprotected L-Lysinol
The primary difference is the introduction of the N-Boc group.
-
Appearance of the Boc Signal: The most obvious change is the appearance of a large singlet at ~1.44 ppm in the N-Boc derivative, integrating to 9 protons. This signal is absent in L-Lysinol.
-
Shift of Hα: In L-Lysinol, the Hα proton is adjacent to a primary amine (-NH₂). In this compound, it is adjacent to an amide-like N-Boc group. The carbonyl group within the Boc protector is electron-withdrawing, which deshields Hα, causing its signal to shift significantly downfield compared to its position in unprotected L-Lysinol.
This compound vs. Nα-Boc-L-Lysine
This comparison highlights the effect of reducing the C-terminus carboxylic acid to a primary alcohol.
-
Terminal Group Signals: In Nα-Boc-L-Lysine, the C-terminus is a carboxylic acid, and the Hα proton is adjacent to this group. Its chemical shift is typically around 4.0-4.2 ppm in D₂O.[3] In this compound, the C-terminus is a -CH₂OH group. The two diastereotopic protons of this group appear around 3.3-3.6 ppm, and the Hα proton is shifted slightly upfield relative to its position in the parent amino acid.
-
Absence of Carboxylic Acid Proton: The spectrum of Nα-Boc-L-Lysine would show a very broad signal for the carboxylic acid proton (often >10 ppm), which is absent in this compound's spectrum, replaced by the signal for the alcohol proton.
Table 2: Comparative ¹H NMR Data (Approximate δ in ppm)
| Proton | L-Lysine (in D₂O)[4][5] | Nα-Boc-L-Lysine (in D₂O)[3] | This compound (Predicted in CDCl₃) | Key Observation |
| Boc-H | N/A | ~1.44 | ~1.44 | Hallmark of Boc protection. |
| Alkyl Chain (β,γ,δ) | ~1.4-1.9 | ~1.4-1.9 | ~1.4-1.8 | Largely unaffected by terminal group or α-protection. |
| Hε | ~3.0 | ~3.0 | ~2.7 | Adjacent to the free amine in all cases. |
| Hα | ~3.7 | ~3.9 | ~3.75 | Shifted downfield by Boc group, but upfield by reduction of COOH to CH₂OH. |
| Terminal CH/CH₂ | N/A (Hα) | N/A (Hα) | ~3.3-3.6 | Signature signal for the lysinol structure. |
Section 3: Experimental Protocol & Data Acquisition
Trustworthy data is the product of a meticulous protocol. Deviations in sample preparation or acquisition parameters can lead to spectral artifacts, compromising interpretation.
Workflow for ¹H NMR Analysis
Caption: Standard workflow for NMR sample analysis.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial. For routine ¹H NMR, this concentration provides excellent signal-to-noise in a short time.[6][7]
-
Solvent Selection and Addition:
-
Choose an appropriate deuterated solvent. CDCl₃ is a good first choice for many organic molecules. For compounds with poor solubility, DMSO-d₆ or Methanol-d₄ can be used. Be aware that the choice of solvent will affect the chemical shifts of exchangeable protons (NH, OH).[8]
-
Using a calibrated pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7] This volume ensures the sample fills the detection region of the NMR coil.
-
-
Dissolution: Cap the vial and gently vortex or swirl until the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any dust or insoluble impurities.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.[9]
-
Shimming: This automated or manual process optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks. Poor shimming is a common cause of broad or distorted signals.
-
Acquisition: Use standard ¹H acquisition parameters. A spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typical starting points. For quantitative results, a longer relaxation delay (5x T₁) is necessary.
-
-
Processing:
-
The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform.
-
The spectrum is then phased (adjusting peaks to be purely absorptive) and baseline corrected to ensure accurate integration.
-
The spectrum is referenced. While TMS is the primary standard (0 ppm), it is common practice to reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[10]
-
Integrate all signals and pick the peak frequencies for analysis.
-
References
-
Reich, H. J. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]
-
ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. [Link]
-
Chemistry LibreTexts. 12.3: Chemical Shifts and Shielding. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
ResearchGate. ¹H NMR spectra of the l-lysine samples after hydrothermal treatment. [Link]
-
Mestrelab Research. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
-
ResearchGate. How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication?. [Link]
-
ResearchGate. 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3). [Link]
-
OpenOChem Learn. Interpreting. [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Kontogianni, V. G., & Gerothanassis, I. P. (2012). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(10), 12343–12379. [Link]
-
IOSR Journal of Applied Chemistry. Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds. [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
-
ResearchGate. ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000043 - L-Lysine. [Link]
-
ACD/Labs. Exchangeables Protons acquired in different Deuterated Solvents. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
Maricopa Open Digital Press. 35. ¹H NMR Spectra and Interpretation (Part I). [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PMC. The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics. [Link]
-
University of Calgary. Shielding in H-NMR. [Link]
-
YouTube. NMR -Factors Influencing Chemical Shift | Electronegativity/Inductive Effect| B.Sc, M.Sc, NET, GATE. [Link]
-
University of Ottawa. NMR Sample Preparation. [Link]
-
Pharmaceutical Fronts. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]
-
PMC. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Reddit. Whats gone wrong with my L-Lysine 1H NMR?. [Link]
-
YouTube. Basic Introduction to NMR Spectroscopy. [Link]
-
Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]
-
ResearchGate. (PDF) Effect of electronegative elements on the NMR chemical shift in some simple R-X compounds. [Link]
-
UKnowledge. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]
-
PubChem. N-Fmoc-N-Boc-L-Lysine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acdlabs.com [acdlabs.com]
- 3. Boc-Lys-OH(13734-28-6) 1H NMR [m.chemicalbook.com]
- 4. L-Lysine(56-87-1) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. organomation.com [organomation.com]
- 8. acdlabs.com [acdlabs.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
Comparative Guide: ESI-MS Fragmentation Profiling of N-Boc-L-Lysinol
[1]
Executive Summary
This compound (tert-butyl (1-hydroxy-6-aminohexan-2-yl)carbamate) is a reduced derivative of Lysine used as a chiral building block in the synthesis of peptide aldehydes, glycols, and protease inhibitors.[1] In Electrospray Ionization Mass Spectrometry (ESI-MS), it exhibits a distinct fragmentation pattern driven by the lability of the tert-butoxycarbonyl (Boc) group.
This guide details the specific MS/MS transitions required to validate this compound, distinguishing it from its acid precursor (N-Boc-L-Lysine) and alternative protecting group derivatives (N-Fmoc).[1]
Core Technical Specifications
| Property | Detail |
| Compound Name | This compound |
| IUPAC Name | tert-butyl [(2S)-6-amino-1-hydroxyhexan-2-yl]carbamate |
| Molecular Formula | |
| Monoisotopic Mass | 232.1787 Da |
| Precursor Ion | 233.1860 m/z |
| Key Diagnostic Loss | Isobutene (-56 Da) followed by |
ESI-MS Fragmentation Mechanism
The fragmentation of this compound under Collision-Induced Dissociation (CID) is dominated by the cleavage of the carbamate protecting group.[1] Unlike the carboxylic acid form (Lysine), the alcohol moiety in Lysinol alters the lower-mass fragmentation pathway by preventing the standard
Primary Fragmentation Pathway (Boc Cleavage)
-
Precursor Selection (
233.2): The protonated molecular ion forms readily in positive ESI mode. -
Transition 1: Loss of Isobutene (
177.2): The tert-butyl cation is eliminated as isobutene ( , 56 Da) via a McLafferty-like rearrangement or charge-remote fragmentation. This yields a protonated carbamic acid intermediate. -
Transition 2: Decarboxylation (
133.2): The unstable carbamic acid rapidly loses (44 Da) to regenerate the free amine (protonated L-Lysinol).
Secondary Fragmentation Pathway (Core Scaffolding)
Once the Boc group is removed, the core L-Lysinol ion (
-
Deamination (
116.2): Loss of ammonia ( , 17 Da) from the -amine or -amine. -
Dehydration (
115.2): Loss of water ( , 18 Da) from the primary alcohol. -
Cyclization (
84.1): Formation of the piperidine ring ion, characteristic of lysine side chains, though less intense than in lysine acids.
Fragmentation Pathway Diagram
The following diagram illustrates the stepwise degradation of this compound.
Figure 1: Stepwise ESI-MS/MS fragmentation pathway of this compound showing neutral losses.[1]
Comparative Analysis: this compound vs. Alternatives
Selecting the correct derivative for analysis depends on the stability required and the complexity of the matrix.[1]
| Feature | This compound | N-Fmoc-L-Lysinol | L-Lysinol (Unprotected) |
| Precursor ( | 233.2 | 355.2 | 133.2 |
| Source Stability | Low: Prone to in-source fragmentation (loss of isobutene).[1] | High: Stable in acidic mobile phases; labile in base. | High: Very stable, but hard to retain on C18. |
| Diagnostic Fragments | 177, 133 (Boc specific). | 179 (Dibenzofulvene carbocation).[2] | 116, 84 (Generic amine losses). |
| Ionization Efficiency | High: Hydrophobic Boc group aids surface activity in ESI droplet. | Very High: Fmoc is highly hydrophobic, increasing signal response. | Low: Highly polar; requires HILIC or ion-pairing for retention. |
| Differentiation | Easily distinguished from Lysine acid ( | Distinguished by characteristic fluorenyl ion ( | Hard to distinguish from isomeric impurities without derivatization. |
Why Choose this compound?
-
Structural Confirmation: The specific loss of 100 Da (Boc) combined with the survival of the alcohol moiety (no loss of 46 Da typical of carboxylic acids) confirms the reduction of the C-terminus.
-
Impurity Profiling: It serves as a distinct marker when monitoring the reduction of N-Boc-Lysine.[1] If the reaction is incomplete, the acid form (
247) will be visible.
Experimental Protocol for Validation
To reproduce the fragmentation data and validate the identity of this compound, follow this self-validating protocol.
Materials
-
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Standard: this compound reference standard (purity >98%).[1][3]
Methodology
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of 50:50 Water/Acetonitrile.
-
Dilute to a final concentration of 1 µg/mL (approx. 4 µM).
-
-
Direct Infusion (ESI-MS):
-
Flow Rate: 10 µL/min.
-
Polarity: Positive (+).
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 300°C (Keep moderate to prevent thermal degradation of Boc).
-
-
MS/MS Acquisition:
-
Isolation Width: 1.0 Da (centered at 233.2).
-
Collision Energy (CE): Ramp from 10 eV to 40 eV.
-
Observation:
-
At 10-15 eV , observe
177.2 (Isobutene loss). -
At 20-30 eV , observe
133.2 (Complete Boc loss). -
At >35 eV , observe
84.1 and 116.2 (Backbone fragmentation).
-
-
Acceptance Criteria (Self-Validation)
-
Pass: Spectrum shows dominant parent at 233.2 with >10% intensity at 177.2 or 133.2.
-
Fail: Presence of
247 (indicating oxidation to Lysine) or 289 (indicating t-butyl adducts).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733284, N-alpha-Boc-L-lysine. Retrieved from [Link](Note: Reference for Boc-Lysine precursor structure and naming conventions).
-
Raju, G., et al. (2012). Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link](Validates the loss of isobutene and CO2 as the primary Boc fragmentation pathway).
- Holčapek, M., et al. (2010).Fragmentation behavior of amino alcohols in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
Comparative Guide: N-Boc-L-Lysinol vs. Fmoc-L-Lysinol in Peptide Synthesis
This guide objectively compares N-Boc-L-Lysinol and Fmoc-L-Lysinol for peptide synthesis, focusing on their application as C-terminal precursors (peptide alcohols) and scaffold intermediates.
Executive Summary
For 90% of modern applications requiring a C-terminal Lysinol (peptide alcohol), Fmoc-L-Lysinol is the superior choice due to its compatibility with 2-Chlorotrityl Chloride (2-CTC) resin . This combination allows for direct anchoring of the hydroxyl group and mild cleavage, preserving side-chain protecting groups if necessary.
This compound is largely a legacy reagent for solid-phase synthesis (SPPS) but remains critical in solution-phase synthesis and for specific "difficult" sequences where the superior solvation of Boc chemistry is required to prevent aggregation.
| Feature | Fmoc-L-Lysinol | This compound |
| Primary Strategy | Solid Phase (Fmoc/tBu) | Solution Phase or Modified Boc SPPS |
| Resin Compatibility | Excellent (2-Chlorotrityl Chloride) | Poor (Requires specialized linkers) |
| Anchoring Chemistry | Ether linkage (Acid labile) | Difficult (Esterification is non-trivial) |
| Cleavage Reagent | TFA (1% to 95%) | HF (Hydrofluoric Acid) or TFMSA |
| Main Application | Peptide Alcohols, Aldehydes, Glycoconjugates | Hydrophobic fragments, Scale-up intermediates |
Chemical Architecture & Orthogonality
The fundamental difference lies in the protecting group strategy and how it dictates the synthesis workflow.
Fmoc-L-Lysinol
- -Amine Protection: Fmoc (Base-labile, removed by 20% Piperidine).
-
Side-Chain Protection: Typically Boc (Acid-labile).[1]
-
Mechanism: The Fmoc group allows the synthesis to proceed under basic conditions. The side-chain Boc group remains stable until the final global deprotection with TFA.
-
Why it wins: This orthogonality allows the C-terminal hydroxyl of Lysinol to be anchored to acid-sensitive resins (like 2-CTC).
This compound
- -Amine Protection: Boc (Acid-labile, removed by 50% TFA).
-
Side-Chain Protection: Typically Z (Cbz) or 2-Cl-Z (HF-labile).
-
Mechanism: Synthesis proceeds under acidic conditions.[]
-
The Conflict: Standard Boc SPPS uses TFA to remove the
-Boc group every cycle. If Boc-Lysinol were anchored to an acid-labile resin (like 2-CTC), the peptide would fall off the resin during the first deprotection cycle . Therefore, Boc-Lysinol requires solution-phase methods or extremely stable resin linkages (e.g., PAM resin) which are chemically difficult to form with an alcohol.
Critical Workflow: Resin Loading & Elongation
The most critical step in using Lysinol is anchoring it to the solid support. Since Lysinol lacks a C-terminal Carboxyl group (-COOH), it cannot be loaded via standard esterification (e.g., HBTU/DIPEA). It must be loaded via its Hydroxyl group (-OH) .
Decision Logic: The Orthogonality Tree
Figure 1: Decision matrix for selecting Lysinol protection strategy based on resin compatibility.
Experimental Protocols
Protocol A: Loading Fmoc-L-Lysinol to 2-CTC Resin (The Gold Standard)
This protocol relies on the nucleophilic attack of the Lysinol hydroxyl group on the trityl chloride.
-
Reagents:
Step-by-Step:
-
Swelling: Weigh resin into a reactor. Add anhydrous DCM (10 mL/g) and swell for 30 mins. Drain.
-
Loading: Dissolve Fmoc-L-Lysinol(Boc) (0.6 – 0.8 eq relative to resin capacity) in anhydrous DCM. Note: Do not use excess Lysinol; low loading (0.3–0.5 mmol/g) is preferred to prevent aggregation.
-
Reaction: Add the Lysinol solution to the resin. Add Pyridine (2.0 eq). Shake at room temperature for 2–4 hours.
-
Capping (Critical): Add Methanol (2 mL/g resin) and DIPEA (1 mL/g) to the reaction mixture. Shake for 20 mins.
-
Why: This converts unreacted Trityl-Cl sites to Trityl-OMe, preventing them from reacting with the next amino acid.
-
-
Washing: Drain and wash: DCM (3x), DMF (3x), DCM (3x).
-
Validation: Check loading via UV absorbance of the Fmoc group (Piperidine cleavage test).
Protocol B: Solution Phase Coupling of this compound
Used when building short fragments or when SPPS is not viable.
-
Reagents:
Step-by-Step:
-
Activation: Dissolve the Carboxyl component (1.1 eq) in DCM/DMF. Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) at 0°C. Stir for 15 mins.
-
Coupling: Add This compound(Z) (1.0 eq) and DIPEA (2.0 eq).
-
Reaction: Allow to warm to room temperature and stir overnight.
-
Workup: Dilute with Ethyl Acetate. Wash with 5% Citric Acid (removes EDC/DIPEA), 5% NaHCO3 (removes unreacted acid), and Brine.
-
Result: A protected peptide alcohol ready for oxidation or further coupling.
Performance Comparison Data
The following data summarizes typical outcomes when synthesizing a model pentapeptide alcohol (e.g., Ala-Val-Gly-Phe-Lys-ol).
| Metric | Fmoc Strategy (on 2-CTC) | Boc Strategy (Solution/Mod.) |
| Crude Yield | 85 - 92% | 60 - 75% |
| Purity (HPLC) | > 90% | 70 - 80% (Workup losses) |
| Racemization | < 0.5% (Trityl linker prevents it) | 1 - 3% (Depends on activation) |
| Safety | High (No HF required) | Low (HF or TFMSA required) |
| Scalability | Excellent (Automated SPPS) | Moderate (Manual extraction steps) |
Technical Insight: The lower yield in the Boc solution strategy is often due to the difficulty of purifying intermediate fragments and the lack of a solid support to wash away excess reagents.
References
-
National Institutes of Health (NIH). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH. Available at: [Link]
-
AAPPTec. Peptide Resin Loading Protocols: 2-Chlorotrityl Chloride Resin. Available at: [Link]
-
Walsh Medical Media. Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Available at: [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. 內容不提供 [sigmaaldrich.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]
- 6. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-BOC-L-Lysinol
Executive Summary & Risk Profile
N-BOC-L-Lysinol (tert-Butyl (S)-(1-hydroxy-6-aminohexan-2-yl)carbamate) represents a specific class of chiral building blocks used extensively in peptide synthesis and peptidomimetic drug development. While often classified as low-hazard or irritant in its pure solid form [1, 5], its handling requires protocols that account for its chemical functionality: a protected amine and a free alcohol.
The "Hidden" Risks: Unlike simple salts, the safety profile of this compound is dynamic, dependent on the solvent system and reaction stage:
-
Sensitization Potential: While the BOC group reduces volatility, the compound remains an amino-alcohol derivative. Long-term exposure to amino-functionalized intermediates carries a risk of sensitization [2].
-
Solvent Permeation: This compound is frequently solubilized in Dichloromethane (DCM) or Dimethylformamide (DMF). Standard nitrile gloves offer poor protection against DCM, creating a false sense of security during handling [9].
-
Deprotection Hazards: If this guide is being used prior to a deprotection step (e.g., using TFA or HCl), the operator must anticipate the rapid evolution of isobutylene gas and the generation of corrosive waste.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting. This matrix moves beyond "standard compliance" to "optimal protection."
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Solid Handling) | Nitrile (≥ 0.11 mm / 5 mil) | Nitrile provides excellent chemical resistance against the solid amino alcohol and incidental moisture. It prevents skin absorption of the organic solid. |
| Hand Protection (Solution Phase) | Laminate (Silver Shield®) or Double-Glove (Nitrile over PE) | Critical: If this compound is dissolved in DCM (common for synthesis), standard nitrile degrades in <2 minutes. Laminate gloves prevent carrier-solvent permeation. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient if the compound is an oil or in solution. Goggles seal the orbital area against splashes, critical for amino-alcohols which can cause corneal clouding. |
| Respiratory Protection | Fume Hood (Face Velocity: 80-100 fpm) | Handling must occur in a ventilated enclosure. If weighing outside a hood, an N95 particulate respirator is required to prevent inhalation of fines/dust. |
| Body Protection | Lab Coat (Cotton/Poly Blend) + Closed-toe shoes | Standard barrier protection. If working with >10g quantities, use a chemically resistant apron to protect against larger spills. |
Operational Protocol: The "Safe-Path" Workflow
This protocol utilizes a "Check-Verify-Act" system to ensure safety at every transition point.
Phase 1: Storage & Retrieval
-
Condition: this compound is often hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) if possible [5].
-
Action: Allow the container to equilibrate to room temperature before opening. This prevents condensation from forming on the cold solid, which can hydrolyze impurities or make the substance sticky and difficult to handle safely.
Phase 2: Weighing & Transfer
-
Hazard: Static charge can cause light powders to "jump," leading to inhalation risk or bench contamination.
-
Protocol:
-
Place the balance inside the fume hood if vibration limits allow.
-
If weighing on an open bench, use an anti-static gun on the weighing boat.
-
Do not use a spatula if the substance is a viscous oil (common for Lysinols). Instead, warm gently (30°C) to lower viscosity and use a wide-bore glass pipette for transfer.
-
Phase 3: Solubilization (The High-Risk Step)
-
Context: Most accidents occur here due to solvent splashing.
-
Protocol:
-
Add the solid/oil to the flask first.
-
Add solvent (e.g., Methanol, DCM) slowly down the side of the vessel to minimize splashing.
-
Self-Validation Check: Inspect gloves immediately after this step. If using DCM and you feel a cooling sensation, the glove is compromised. Change immediately.
-
Phase 4: Waste Disposal
-
Classification: Nitrogen-containing organic waste.
-
Segregation:
-
Do NOT mix with oxidizing acids (Nitric, Perchloric) as this can lead to exothermic runaway.
-
Do NOT mix with aldehydes without verification, as Schiff base formation can occur in the waste container.
-
-
Labeling: Clearly mark as "Non-Halogenated Organic Waste (Contains this compound)."
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and safety barriers in the handling lifecycle.
Figure 1: Decision logic for handling this compound based on physical state and solvent system.
Emergency Response Protocols
In the event of exposure, immediate action mitigates long-term injury. These steps are specific to amino-alcohol derivatives.
-
Ocular Exposure:
-
Immediate: Flush with tepid water for 15 minutes .
-
Specific Note: Do not use neutralizing agents. The buffering capacity of the amine makes simple dilution the safest route.
-
-
Skin Contact:
-
Spill Cleanup (Solid):
-
Sweep up carefully to avoid dust generation.[1] Place in a sealed bag.
-
-
Spill Cleanup (Liquid/Solution):
-
Absorb with vermiculite or sand. Do not use sawdust (combustible).
-
References
-
Carl Roth. (2023). Safety Data Sheet: Boc-L-Lysine. Retrieved from
-
Fisher Scientific. (2023). Amine Protection / Deprotection Protocols. Retrieved from
-
Sigma-Aldrich. (2023). Product Specification: Boc-Lys-OH. Retrieved from
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
ECHEMI. (2023). Fmoc-Lys(Boc)-OH Safety Data Sheet. Retrieved from
-
University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical-Compatibility Reference. Retrieved from
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
